(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
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Overview
Description
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is a compound belonging to the class of hydroxycinnamic acids It is structurally characterized by the presence of a cyano group and a dihydroxyphenyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,4-dihydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with enhanced properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes.
Signal Transduction: The compound modulates signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, another hydroxycinnamic acid with antioxidant and UV-absorbing properties.
p-Coumaric Acid: 4-hydroxycinnamic acid, known for its antimicrobial and antioxidant activities.
Uniqueness
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3- |
InChI Key |
CJMWBHLWSMKFSM-CLTKARDFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |
Origin of Product |
United States |
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